molecular formula C21H24N2O4 B4073919 (4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone

(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone

Cat. No.: B4073919
M. Wt: 368.4 g/mol
InChI Key: CCRLJEBVTQZTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperidine ring through a cyclization reaction. The final step involves the coupling of the ethoxyphenyl group to the piperidine-nitrophenyl intermediate under specific conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Aromatic substitution reactions can occur, particularly on the ethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogen atoms into the aromatic ring.

Scientific Research Applications

(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Flubendiamide: A phthalic acid diamide used as an insecticide.

Uniqueness

What sets (4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

(4-ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-18-7-4-16(5-8-18)21(24)19-14-17(23(25)26)6-9-20(19)22-12-10-15(2)11-13-22/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRLJEBVTQZTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone
Reactant of Route 3
Reactant of Route 3
(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone
Reactant of Route 4
Reactant of Route 4
(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone
Reactant of Route 5
Reactant of Route 5
(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone
Reactant of Route 6
Reactant of Route 6
(4-Ethoxyphenyl)-[2-(4-methylpiperidin-1-yl)-5-nitrophenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.